2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
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Description
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Research has explored the synthesis of derivatives related to the pyrido[3,2-d]pyrimidine scaffold with selective antitumor activities. For example, compounds synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, featuring the pyrimidinone core, have shown certain selective anti-tumor activities, highlighting the potential of such scaffolds in cancer research (Xiong Jing, 2011).
Antibacterial Properties
Studies on pyrazolo[3,4-b]pyridine derivatives, a related heterocyclic system, have indicated their potential in antibacterial applications. These compounds, characterized by diverse heterocyclic frameworks, have been synthesized and evaluated for their in vitro antibacterial properties, underscoring the versatility of pyrido[3,2-d]pyrimidine analogs in addressing bacterial infections (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).
Synthesis of Novel Heterocycles
Research efforts have focused on the synthesis of novel heterocyclic compounds incorporating the pyridine, pyrimidine, and pyrazolo[3,4-d]pyrimidine frameworks. These studies aim to expand the chemical space of biologically active compounds for potential therapeutic applications. For instance, the facile synthesis and characterization of novel derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold have been documented, illustrating the ongoing efforts to explore the chemical and biological diversity of these compounds (A. Rahmouni et al., 2014).
Mechanism of Action Studies
There are investigations into the mechanism of action of nonpeptidergic antagonists at chemokine receptors, where related compounds serve as models for studying noncompetitive antagonism and inverse agonism. Such studies are crucial for understanding how modifications to the pyrido[3,2-d]pyrimidine core can impact biological activity, providing valuable insights for drug design and development (Dennis Verzijl et al., 2008).
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-2-16-7-9-18(10-8-16)26-20(29)15-27-19-6-4-12-25-21(19)22(30)28(23(27)31)14-17-5-3-11-24-13-17/h3-13H,2,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRFPKLIISTUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.